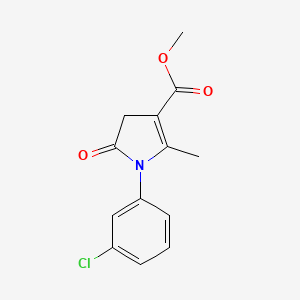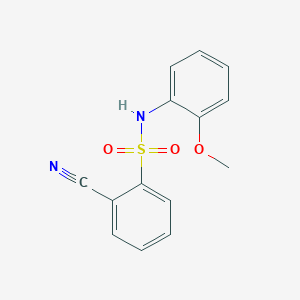![molecular formula C16H15ClO4 B5594120 methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5594120.png)
methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes, including substitution, nitration, reduction, cyclization, and chlorination, with varying yields and purities. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, derived from methyl 4-hydroxy-3-methoxybenzoate, demonstrates the complexity and efficiency of these synthetic pathways (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate has been elucidated using various spectroscopic methods and X-ray crystallography. These studies confirm the molecular structure and provide insights into the electron distribution and molecular geometry. For example, the structural properties of a synthesized compound were explored using 1H NMR, 13C NMR, MS, and FT-IR spectroscopy, along with X-ray diffraction, which confirmed the expected structure and provided a basis for further molecular dynamics and docking studies (Wu et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate and its derivatives highlight the compound's reactivity under various conditions. Studies on oxidative debenzylation of related methyl esters reveal the compounds' stability and reactivity towards specific reagents, providing insights into their chemical properties and potential for functional group transformations (Yoo et al., 1990).
Physical Properties Analysis
The physical properties of methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate, such as melting point, boiling point, and solubility, are crucial for its application in various fields. These properties depend on the molecular structure and are typically determined through experimental studies involving crystallography and thermogravimetric analysis. The study of methyl 4-hydroxybenzoate provides an example of how crystal structure analysis and Hirshfeld surface analysis can reveal intermolecular interactions and packing, which are directly related to the physical properties of the compound (Sharfalddin et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities
Research on new compounds derived from marine endophytic fungi, including compounds structurally related to "methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate," has shown moderate antitumor and antimicrobial activities. These findings suggest potential applications in developing new pharmaceutical agents or in biotechnological processes aimed at combating diseases and infections (X. Xia et al., 2011).
Environmental Stability and Photostabilization
Studies on phenolic-type stabilizers, including those structurally similar to the query compound, have investigated their role as generators and quenchers of singlet molecular oxygen. These findings are relevant for understanding the environmental stability of such compounds and their potential use in photostabilization processes, which could have implications for material science and environmental protection (A. Soltermann et al., 1995).
Metabolic Studies and Biodegradation
Research on the metabolism of aromatic acids by specific bacteria strains has provided insights into the biodegradation pathways of compounds similar to "methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate." Understanding these pathways is crucial for environmental science, bioremediation efforts, and the development of sustainable chemical processes (M. Donnelly & S. Dagley, 1980).
Analytical Methodology
Advancements in analytical methods for detecting environmental phenols and related compounds in human milk highlight the relevance of understanding the occurrence and impact of such compounds in the environment and human health. This research area is critical for public health, environmental monitoring, and the development of safer consumer products (X. Ye et al., 2008).
Eigenschaften
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-15-9-12(16(18)20-2)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNESQWXGPFSLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5594040.png)
![2-methyl-4-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5594045.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B5594063.png)
![2-[(2,4-dimethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5594076.png)
![5,7-dimethyl-3-{[3-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5594081.png)

![N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B5594125.png)
![1-cyclohexyl-3-(cyclopropylmethyl)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5594138.png)
![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B5594146.png)

![4-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5594157.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5594160.png)
